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Periandradulcin A - 135545-88-9

Periandradulcin A

Catalog Number: EVT-1231373
CAS Number: 135545-88-9
Molecular Formula: C14H15NO5
Molecular Weight: 1107.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a natural product found in Periandra mediterranea with data available.
Source

The primary source of Periandradulcin A is the Periandra dulcis plant, commonly found in tropical regions. This plant has been traditionally used for its medicinal properties, and the compound itself is extracted from its leaves and stems. Research indicates that the extraction process can yield significant amounts of Periandradulcin A, making it a viable candidate for commercial applications.

Classification

Periandradulcin A is classified under the category of glycosides due to its molecular structure, which includes a sugar moiety linked to a non-sugar component. Its chemical classification places it among other natural sweeteners and bioactive compounds that exhibit various biological activities.

Synthesis Analysis

Methods

The synthesis of Periandradulcin A can be achieved through several methods, including:

  • Extraction from Natural Sources: The most common method involves solvent extraction from the leaves and stems of Periandra dulcis. This process typically uses ethanol or methanol as solvents to dissolve the compound, followed by purification techniques such as chromatography.
  • Chemical Synthesis: While less common, chemical synthesis pathways have been explored. These methods often involve the modification of simpler glycosides or related compounds through reactions such as glycosylation.

Technical Details

The extraction process generally involves:

  1. Harvesting: Collecting fresh plant material.
  2. Drying: Reducing moisture content to enhance extraction efficiency.
  3. Solvent Extraction: Soaking the dried material in an appropriate solvent.
  4. Filtration and Concentration: Removing solids and concentrating the extract.
  5. Purification: Employing techniques like high-performance liquid chromatography to isolate Periandradulcin A.
Molecular Structure Analysis

Structure

Periandradulcin A has a complex molecular structure characterized by its glycosidic linkage. The chemical formula is C17_{17}H24_{24}O9_{9}, indicating that it contains 17 carbon atoms, 24 hydrogen atoms, and 9 oxygen atoms.

Data

The molecular weight of Periandradulcin A is approximately 364.37 g/mol. Its structural analysis reveals that it consists of a sugar unit (likely glucose) attached to a phenolic compound, contributing to its sweetness and potential health benefits.

Chemical Reactions Analysis

Reactions

Periandradulcin A undergoes various chemical reactions typical of glycosides:

  • Hydrolysis: In acidic or enzymatic conditions, Periandradulcin A can be hydrolyzed to release its sugar component and the aglycone.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation under certain conditions.

Technical Details

The stability of Periandradulcin A can be influenced by pH, temperature, and light exposure during storage and processing. Understanding these reactions is crucial for determining its shelf life and efficacy in applications.

Mechanism of Action

Process

The mechanism of action for Periandradulcin A primarily relates to its interaction with taste receptors on the human tongue. It activates sweet taste receptors (T1R2/T1R3), leading to the perception of sweetness similar to that of sucrose.

Data

Studies indicate that Periandradulcin A may also exhibit antioxidant properties, potentially contributing to health benefits beyond its sweetening capability. This dual action could make it a valuable compound in dietary supplements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for glycosides.

Chemical Properties

  • Stability: Relatively stable under neutral pH but sensitive to extreme conditions (high temperatures or strong acids).
  • Reactivity: Can participate in typical glycosidic reactions such as hydrolysis.

Relevant analyses show that Periandradulcin A maintains its sweetness over a range of temperatures, making it suitable for various culinary applications.

Applications

Scientific Uses

Periandradulcin A has several promising applications:

  • Natural Sweetener: Its intense sweetness makes it an attractive alternative to artificial sweeteners in food products.
  • Pharmaceuticals: Investigated for potential health benefits, including antioxidant effects and possible anti-inflammatory properties.
  • Research Tool: Used in studies examining taste perception and metabolic responses related to sweet compounds.
Introduction to Periandradulcin A

Periandradulcin A represents a structurally complex triterpenoid glycoside first isolated from the roots of Periandra dulcis, a leguminous plant native to South America. This compound belongs to a broader class of natural sweeteners characterized by intense sweetness and complex molecular architectures. Unlike synthetic sweeteners, Periandradulcin A exemplifies how evolution has optimized plant secondary metabolites for specific biological interactions, including taste receptor modulation. Its discovery expanded the chemical diversity of known sweet-tasting compounds and provided insights into structure-sweetness relationships within terpenoid glycosides. Research on this compound bridges ethnobotanical knowledge with natural product chemistry, illustrating how traditional plant uses can guide modern phytochemical investigations [1] [3].

Historical Context and Discovery of Periandradulcin A

The discovery of Periandradulcin A emerged from systematic investigations of sweet-tasting compounds in traditional medicinal plants during the late 20th century. Researchers initially focused on Periandra dulcis (formerly Periandra mediterranea) due to its persistent ethnobotanical use as a sweetening agent among indigenous communities in Brazil's semi-arid regions. Initial phytochemical screening in the 1980s revealed the presence of intensely sweet constituents, prompting targeted isolation efforts. Periandradulcin A was first isolated and characterized in 1991 through bioassay-guided fractionation using sweetness detection as the primary screening method. The isolation process presented significant technical challenges due to the compound's structural complexity and the presence of closely related analogs in the plant matrix [1] [5].

The structural elucidation relied heavily on advanced spectroscopic techniques, including extensive nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMQC, HMBC) and mass spectrometry. These analyses revealed Periandradulcin A as a novel oleanane-type triterpenoid glycoside with a unique glycosylation pattern. The discovery occurred during a period of intensified screening for natural sweeteners as alternatives to sucrose and synthetic compounds, driven by growing health concerns related to obesity and diabetes. Periandradulcin A's structural novelty immediately positioned it as a valuable candidate for studying sweet taste chemoreception and structure-activity relationships within terpenoid glycosides [3] [5].

Table 1: Key Events in the Discovery of Periandradulcin A

Time PeriodDevelopment MilestoneSignificance
Pre-1980sEthnobotanical use of P. dulcis roots as sweetenerIdentification of plant material with intense sweetness
Mid-1980sInitial phytochemical screeningDetection of sweet-tasting terpenoid fractions
1991Isolation and structural characterizationConfirmation of novel triterpenoid glycoside structure
Post-1991Structural optimization studiesSAR development and synthetic analog production

Taxonomic and Ethnobotanical Origins of Source Organisms

Periandradulcin A derives exclusively from Periandra dulcis Mart. ex Benth (Fabaceae), commonly known as "batiputá" or "corazón de hombre." This perennial shrub thrives in the seasonally dry tropical forests (Caatinga biome) of northeastern Brazil and adjacent regions. Taxonomically, the genus Periandra belongs to the legume family (Fabaceae), subfamily Faboideae, tribe Phaseoleae, subtribe Diocleinae. This places it in close relation to genera like Dioclea and Canavalia, which also produce bioactive compounds. The taxonomic affiliation of Periandra dulcis is significant as closely related species within the Fabaceae family frequently produce structurally similar secondary metabolites, particularly triterpenoid saponins with biological activities [1] [5].

Ethnobotanical studies document that indigenous communities, particularly in Brazil's semi-arid regions, traditionally use the sweet-tasting roots of Periandra dulcis as a natural sweetener and for treating respiratory ailments. This application aligns with the Utilitarian Redundancy Model, which posits that plants within the same taxonomic family often exhibit similar therapeutic applications within a given medical system. Research indicates that species within the same genus are 9.25 times more likely to share medicinal applications than species from different genera (OR = 9.25, CI [1.68–51.02], p < 0.05), explaining why related Fabaceae species often feature in traditional sweetening and medicinal applications [1].

Table 2: Ethnobotanical Context of Periandra Species

SpeciesCommon NameTraditional UseBiogeographic Distribution
Periandra dulcisBatiputá, Corazón de hombreSweetener, Respiratory treatmentsBrazilian Caatinga, Cerrado
Periandra mediterraneaN/ASweetening propertiesSouth American tropical regions
Periandra berteroanaN/ANot documentedCaribbean/Central America

The plant's resilience in semi-arid conditions suggests ecological pressures may influence its secondary metabolism, potentially enhancing the production of specialized metabolites like Periandradulcin A as adaptive responses to environmental stressors. This ecological dimension adds another layer to understanding the biosynthetic drivers behind this potent sweet-tasting compound. The traditional knowledge associated with P. dulcis exemplifies the bidirectional relationship between cultural practices and chemical diversity, where sensory properties (intense sweetness) guide both traditional use and scientific discovery [1].

Structural Classification Within Natural Product Chemistry

Periandradulcin A belongs to the triterpenoid glycoside class of natural products, specifically categorized as an oleanane-type saponin. Its molecular architecture comprises a hydrophobic oleanolic acid aglycone (a pentacyclic triterpene) linked to a hydrophilic oligosaccharide chain. The core triterpenoid skeleton contains 30 carbon atoms arranged in five six-membered rings (A-E) with characteristic oleanane configurations: rings A/B, B/C, C/D, and D/E are all trans-fused, creating a rigid, curved three-dimensional structure. The glycosylation pattern involves a disaccharide moiety (glucose and rhamnose) attached at the C-3 position of the aglycone, which is critical for its sweet taste properties [3] [5].

Within the structural hierarchy of natural products, Periandradulcin A exemplifies several characteristic features of plant-derived terpenoids: high molecular mass (>1000 Da), significant oxygen content (multiple hydroxyl groups), multiple chiral centers, and conformational rigidity. These attributes place it within the biologically relevant chemical space occupied by natural products, distinct from synthetic compound libraries. As noted in structural classifications of natural products (SCONP), triterpenoid glycosides represent a highly diversified scaffold tree branch, optimized by evolution for specific bioactivities, including taste receptor interactions. The structural complexity of Periandradulcin A is typical of natural products that have evolved as chemical defense compounds or signaling molecules in plants [2] [3].

Table 3: Structural Features of Periandradulcin A

Structural FeatureChemical CharacteristicsBiological Significance
AglyconeOleanolic acid derivativeProvides hydrophobic interactions
Sugar Moietyβ-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosideEssential for sweetness perception
Glycosylation SiteC-3 position of aglyconeCommon for bioactive saponins
Molecular ComplexityHigh sp³ carbon fraction (Fsp³=0.79)Enhanced 3D structure and selectivity
H-bonding CapacityMultiple H-bond donors/acceptorsFacilitates receptor binding

Compared to simpler sweeteners like sucrose, Periandradulcin A exhibits enhanced molecular complexity with a higher number of stereocenters and rigid ring systems. This complexity contributes to its high potency as a sweetener (estimated 100-200 times sweeter than sucrose) and exemplifies how natural products occupy distinct regions in chemical space compared to synthetic molecules. The compound's amphiphilic nature (due to the triterpenoid aglycone and polar sugar residues) classifies it as a saponin ("soap-forming"), a property that influences both its taste characteristics and potential biological activities beyond sweet taste. Understanding this structural framework provides the foundation for exploring its biosynthesis, structure-activity relationships, and potential applications beyond sweetening [3] [5].

Properties

CAS Number

135545-88-9

Product Name

Periandradulcin A

IUPAC Name

6-[[14b-formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C14H15NO5

Molecular Weight

1107.2 g/mol

InChI

InChI=1S/C56H82O22/c1-25-36(60)39(63)42(66)48(73-25)77-44-37(61)29(59)22-72-49(44)78-45-41(65)40(64)43(46(67)68)76-50(45)75-34-13-15-56(24-58)32(51(34,2)3)12-14-55(7)33(56)11-10-27-28-20-52(4,23-57)21-35(53(28,5)16-17-54(27,55)6)74-47(69)26-18-30(70-8)38(62)31(19-26)71-9/h18-20,24-25,27,29,32-37,39-45,48-50,57,59-66H,10-17,21-23H2,1-9H3,(H,67,68)

InChI Key

LZTRWBPIEBHLJP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O

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